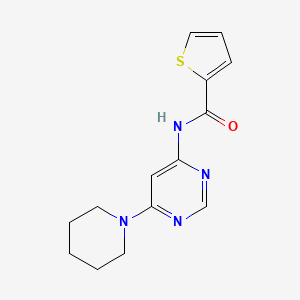
PROTAC FLT-3 降解剂 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC FLT-3 degrader 1 is a compound designed for targeted protein degradation. It is a von Hippel-Lindau-based proteolysis-targeting chimera (PROTAC) that specifically targets the internal tandem duplication of the FMS-like tyrosine kinase 3 (FLT-3) protein. This compound has shown significant anti-proliferative activity and the ability to induce apoptosis in cells .
科学研究应用
PROTAC FLT-3 degrader 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of targeted protein degradation and the design of new PROTAC molecules. In biology, it is employed to investigate the role of FLT-3 in cellular processes and disease states. In medicine, it has potential therapeutic applications for the treatment of cancers that involve FLT-3 mutations, such as acute myeloid leukemia. In industry, it is used in drug discovery and development to identify and validate new therapeutic targets .
作用机制
The mechanism of action of PROTAC FLT-3 degrader 1 involves the formation of a ternary complex between the FLT-3 protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the FLT-3 protein, marking it for degradation by the proteasome. The degradation of FLT-3 leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival, ultimately resulting in apoptosis .
安全和危害
未来方向
PROTACs, including PROTAC FLT-3 degrader 1, are considered the future of leukemia therapeutics . With clinical proof-of-concept for PROTAC molecules against two well-established cancer targets provided in 2020, the field is poised to pursue targets that were previously considered 'undruggable’ . The recent advances in the field will usher in an era of rational degrader design .
生化分析
Biochemical Properties
PROTAC FLT-3 Degrader 1 interacts with the FLT-3 ITD, a type of protein biomolecule . The nature of this interaction is based on the principle of targeted protein degradation, where PROTAC FLT-3 Degrader 1 binds to the FLT-3 ITD and triggers its degradation .
Cellular Effects
In terms of cellular effects, PROTAC FLT-3 Degrader 1 influences cell function by inducing apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Molecular Mechanism
The molecular mechanism of PROTAC FLT-3 Degrader 1 involves binding to the FLT-3 ITD, which leads to its degradation . This degradation process results in the inhibition of FLT-3 ITD’s function, thereby exerting its anti-proliferative effects .
Temporal Effects in Laboratory Settings
Its stability and degradation are crucial factors that influence its long-term effects on cellular function .
Transport and Distribution
Future studies should focus on identifying any transporters or binding proteins it interacts with, and its effects on localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC FLT-3 degrader 1 involves the conjugation of a ligand that binds to the FLT-3 protein with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including coupling reactions, purification, and characterization .
Industrial Production Methods: Industrial production of PROTAC FLT-3 degrader 1 would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers, high-performance liquid chromatography for purification, and rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: PROTAC FLT-3 degrader 1 primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The key reaction is the formation of a ternary complex between the FLT-3 protein, the PROTAC molecule, and the E3 ubiquitin ligase .
Common Reagents and Conditions: The common reagents used in the synthesis of PROTAC FLT-3 degrader 1 include various organic solvents, coupling agents, and protective groups. The conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the stability and reactivity of the intermediates .
Major Products Formed: The major product formed from the reaction of PROTAC FLT-3 degrader 1 is the ubiquitinated FLT-3 protein, which is subsequently degraded by the proteasome. This results in the reduction of FLT-3 protein levels within the cell .
相似化合物的比较
Similar Compounds: Similar compounds to PROTAC FLT-3 degrader 1 include other PROTAC molecules that target different proteins, such as BRD4, BTK, and AR. These compounds also utilize the PROTAC mechanism to induce targeted protein degradation .
Uniqueness: PROTAC FLT-3 degrader 1 is unique in its specificity for the FLT-3 internal tandem duplication, which is a common mutation in certain types of leukemia. This specificity allows for targeted degradation of the mutant FLT-3 protein, providing a potential therapeutic advantage over traditional small molecule inhibitors that may have off-target effects .
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H61N9O9S2/c1-31-45(71-30-54-31)34-10-8-32(9-11-34)27-53-47(64)40-24-36(62)28-60(40)48(65)46(52(5,6)7)58-44(63)18-19-67-20-21-68-22-23-69-37-16-17-39-41(25-37)72-50-56-38(29-61(39)50)33-12-14-35(15-13-33)55-49(66)57-43-26-42(70-59-43)51(2,3)4/h8-17,25-26,29-30,36,40,46,62H,18-24,27-28H2,1-7H3,(H,53,64)(H,58,63)(H2,55,57,59,66)/t36-,40+,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBYQODYFQASC-YKCITUTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOC4=CC5=C(C=C4)N6C=C(N=C6S5)C7=CC=C(C=C7)NC(=O)NC8=NOC(=C8)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H61N9O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1020.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

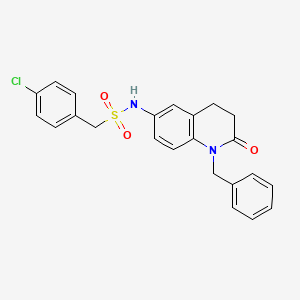
![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2721249.png)
![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)
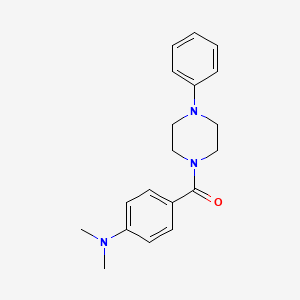
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2721255.png)

![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)
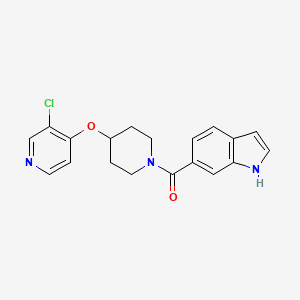
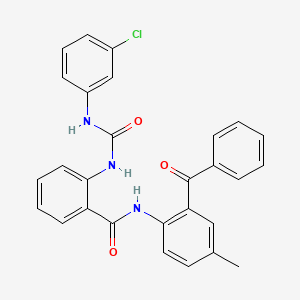
![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)
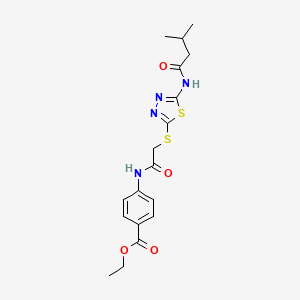
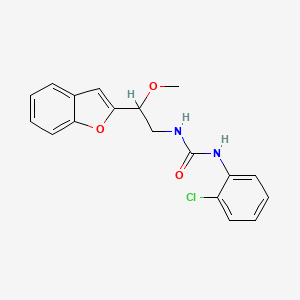
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)
